molecular formula C16H16N2S2 B146523 N,N'-Dibenzyldithiooxamide CAS No. 122-65-6

N,N'-Dibenzyldithiooxamide

Cat. No. B146523
Key on ui cas rn: 122-65-6
M. Wt: 300.4 g/mol
InChI Key: KNRMURHAZMNRGD-UHFFFAOYSA-N
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Patent
US05124308

Procedure details

Into a 5 liter, 3-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser were placed 212 g (1.77 mol) of dithiooxamide (DTO), 2,200 g of methanol, and 224 g of deionized water. The reaction mixture was stirred and heated to reflux. At that point, 126 g (1.18 mol) of benzylamine, i.e., the reactive amine, was added. The progress of the reaction was monitored by thin layer chromatography (TLC) to detect the initial formation of N,N'-dibenzyldithiooxamide. After about 20 minutes, formation of the disubstituted product was detected and the reaction was quenched by the addition of 100 g of concentrated HCl.
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
126 g
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
224 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC(C(N)=S)=S.CO.C(N)C1C=CC=CC=1.C([NH:24][C:25]([C:27]([NH:29][CH2:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)=[S:28])=[S:26])C1C=CC=CC=1>O>[CH2:30]([NH:29][C:27]([C:25]([NH2:24])=[S:26])=[S:28])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1

Inputs

Step One
Name
Quantity
212 g
Type
reactant
Smiles
NC(=S)C(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
126 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=S)C(=S)NCC1=CC=CC=C1
Step Five
Name
Quantity
224 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 5 liter, 3-necked flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of 100 g of concentrated HCl

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(C1=CC=CC=C1)NC(=S)C(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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